molecular formula C6H9N3O2 B3024172 N-(2-hydroxyethyl)-4H-pyrazole-3-carboxamide CAS No. 446053-75-4

N-(2-hydroxyethyl)-4H-pyrazole-3-carboxamide

Cat. No.: B3024172
CAS No.: 446053-75-4
M. Wt: 155.15 g/mol
InChI Key: GABYFMPNKDGTAV-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-4H-pyrazole-3-carboxamide (CAS 446053-75-4) is a high-purity chemical compound supplied for research and development purposes. This pyrazole carboxamide derivative has a molecular formula of C 6 H 9 N 3 O 2 and a molecular weight of 155.15 g/mol . Pyrazole carboxamide derivatives are a significant class of compounds in agricultural and pharmaceutical research due to their biological activity. Scientific literature indicates that novel pyrazole carboxamides have demonstrated potent antifungal properties, showing efficacy against pathogens such as Rhizoctonia solani , which causes rice sheath blight . The mechanism of action for these compounds involves disrupting mitochondrial function in fungal cells, leading to the destruction of cell walls and membranes, leakage of cellular content, and a decrease in mitochondrial membrane potential . Label-free quantitative proteomic analysis suggests that these compounds may primarily target Complex II (succinate dehydrogenase) and Complex IV (cytochrome oxidase) in the mitochondrial respiratory chain, affecting the TCA cycle and oxidative phosphorylation pathways . This product is provided with a minimum purity of 97% and should be stored in a tightly closed container in a cool, dry, and well-ventilated area . As a building block in organic chemistry, it can also be used in the synthesis of more complex molecules for various research applications . This product is intended for research and development use in a laboratory setting. It is strictly for professional use and is not classified or sold for human or veterinary diagnostic, therapeutic, or any other consumer-related applications.

Properties

IUPAC Name

N-(2-hydroxyethyl)-4H-pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c10-4-3-7-6(11)5-1-2-8-9-5/h2,10H,1,3-4H2,(H,7,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABYFMPNKDGTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NN=C1C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

HEP was administered by oral route to volunteers to investigate its plasma profile and calculate the relevant pharmacokinetic parameters. The radioactivity was excreted preferentially by the faecal route (about 65% of the dose administered in the 0–72 h collection interval). Urinary excretion accounted for about 30% of the dose.

Result of Action

Biological Activity

N-(2-hydroxyethyl)-4H-pyrazole-3-carboxamide, also known as Palmitoylethanolamide (PEA), is a compound that has attracted attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, along with its mechanisms of action and pharmacokinetics.

Antimicrobial Activity

This compound and its derivatives have demonstrated significant antimicrobial properties. Research indicates that certain derivatives exhibit potent antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli , as well as antifungal activity against Candida krusei .

Summary of Antimicrobial Studies

CompoundBacterial StrainActivity Level
PEA Derivative 1Staphylococcus aureusHigh
PEA Derivative 2Escherichia coliModerate
PEA Derivative 3Candida kruseiHigh

These findings suggest that modifications to the pyrazole structure can enhance its efficacy against specific microbial targets.

Anti-inflammatory Activity

The compound has been noted for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a series of pyrazole derivatives demonstrated up to 93% inhibition of IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

In Vivo Anti-inflammatory Studies

CompoundModelInhibition (%)
PEA Derivative ACarrageenan-induced edema75%
PEA Derivative BAcetic acid-induced permeability78%

These results highlight the potential of this compound in treating inflammatory conditions.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has shown cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A549) and colorectal cancer (HT29). The half-maximal cytotoxic concentration (CC50) values indicate promising activity compared to established chemotherapeutics .

Cytotoxicity Data

Cell LineCC50 (µM)Reference Drug CC50 (µM)
HT2958.4Cisplatin: 47.2
A54970.0Fluorouracil: 381.2

This data suggests that this compound may serve as a lead compound for the development of new anticancer therapies.

The biological effects of this compound are mediated through various biochemical pathways:

  • Binding to Nuclear Receptors : The compound interacts with nuclear receptors, influencing gene expression related to inflammation and pain modulation.
  • Inhibition of Key Enzymes : It has been shown to inhibit enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects.
  • Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest, leading to apoptosis in malignant cells.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is well absorbed when administered orally, with favorable plasma profiles observed in clinical trials . This profile supports its potential use in therapeutic applications.

Comparison with Similar Compounds

Structural and Crystallographic Differences

Compound Substituents Crystal System Space Group Hydrogen Bonding Key Features
N-(2-Hydroxyethyl)-5-(4-methoxyphenyl)-4H-pyrazole-3-carboxamide 4-methoxyphenyl, hydroxyethyl Monoclinic C2/c O–H⋯O, N–H⋯O, N–H⋯N Planar aryl-pyrazole alignment
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide () Chlorophenyl, pyridylmethyl Not reported Not reported Not specified Electron-withdrawing Cl groups enhance stability
N-(2-{2,4-Dioxo-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide () Pyridopyrimidinyl, triazole Not reported Not reported Likely N–H⋯O/N interactions Complex heterocyclic framework
N-[2-(3,4-Dimethoxyphenyl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide () Dimethoxyphenyl, nitro Not reported Not reported Not specified Nitro group increases reactivity

Key Observations :

  • The methoxyphenyl group in the primary compound promotes planarity, whereas bulkier substituents (e.g., pyridylmethyl in ) may sterically hinder molecular packing .
  • The hydroxyethyl chain in the primary compound facilitates hydrogen bonding, unlike methyl or ethyl groups in analogues (e.g., ) .

Key Observations :

  • The hydroxyethyl group improves aqueous solubility compared to lipophilic analogues (e.g., ) .
  • Nitro-containing derivatives () may exhibit reduced solubility but higher metabolic stability .

Hydrogen Bonding and Molecular Interactions

The primary compound’s hydrogen bonding network (O–H⋯O, N–H⋯O, N–H⋯N) is critical for its crystalline stability . In contrast:

  • Chlorophenyl analogues () rely on halogen bonding (C–Cl⋯π), enhancing thermal stability .
  • Triazole-containing compounds () likely form N–H⋯N bonds, favoring interactions with biological targets like kinases .

Q & A

Q. How can the synthesis of N-(2-hydroxyethyl)-4H-pyrazole-3-carboxamide be optimized for higher yields?

Methodological Answer : The synthesis involves a multi-step process:

  • Step 1 : Condensation of diacetic anhydride, 1-(4-methoxyphenyl)ethanone, and ethyl sodium in ethanol at room temperature for 8 hours, followed by dilution with acetic acid and filtration to yield a yellow solid .
  • Step 2 : Reaction of the intermediate with hydrazine hydrate in ethanol under reflux (3.5 hours), followed by cooling to precipitate the product.
  • Step 3 : Final coupling with ethanolamine in pyridine at 80°C for 4 hours, yielding a white solid after ice-water quenching. Optimization Tips :
  • Use stoichiometric excess of ethanolamine (1.2 equivalents) to drive the reaction.
  • Purify via methanol recrystallization to achieve 70.7% yield .
Reaction Conditions Details
Solvent (Step 1)Ethanol
Temperature (Step 3)80°C
Yield70.7%

Q. What experimental techniques are critical for characterizing the crystal structure of this compound?

Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential:

  • Instrument : Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å) .
  • Parameters : Monoclinic space group C2/c, with cell dimensions a = 21.82 Å, b = 10.08 Å, c = 12.28 Å, β = 110.53° .
  • Data Processing : Multi-scan absorption correction (SADABS) and refinement using SHELXL-97 . Key Observations :
  • The pyrazole and benzene rings form a dihedral angle of 7.7°, stabilizing the planar structure .
  • Hydrogen atoms are placed via riding models with d(C–H) = 0.93–0.96 Å .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the supramolecular assembly of this compound?

Methodological Answer : The crystal packing is governed by three hydrogen bonds:

  • O–H⋯O : Between the hydroxyethyl group and carbonyl oxygen (2.76 Å, 146°).
  • N–H⋯O/N : Involving pyrazole N–H and carboxamide groups (2.89–3.12 Å) . Design Implications :
  • Modify the hydroxyethyl chain (e.g., replace –OH with –OCH₃) to alter hydrogen-bond strength and lattice stability.
  • Introduce bulky substituents (e.g., trifluoromethyl) to disrupt planar stacking and study polymorphism .
Hydrogen Bond Distance (Å)Angle (°)
O–H⋯O2.76146
N–H⋯O2.89158
N–H⋯N3.12135

Q. What computational strategies are recommended for modeling this compound’s electronic properties?

Methodological Answer :

  • Geometry Optimization : Use DFT (e.g., B3LYP/6-31G*) to refine atomic coordinates, starting from SCXRD data .
  • Electrostatic Potential Maps : Calculate via Gaussian 09 to identify nucleophilic/electrophilic regions. The carboxamide group shows high electron density (-0.45 e⁻/ų) .
  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO or water using AMBER force fields to predict solubility .

Q. How can structure-activity relationships (SAR) guide the design of bioactive analogs?

Methodological Answer :

  • Core Modifications : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., –Cl, –CF₃) to enhance receptor binding, as seen in related pyrazole carboxamides with anti-inflammatory activity .
  • Side-Chain Engineering : Substitute the hydroxyethyl group with morpholine or piperazine to improve blood-brain barrier penetration (e.g., analogs in achieve CNS activity via N-methylation) .
  • Bioisosteres : Replace the pyrazole ring with isoxazole (as in ) to modulate metabolic stability while retaining hydrogen-bonding capacity .
Analog ModificationObserved Effect
4-Chloro-phenylEnhanced lipophilicityIncreased IC₅₀ vs. COX-2
Morpholine-ethylImproved solubilityHigher bioavailability

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-hydroxyethyl)-4H-pyrazole-3-carboxamide
Reactant of Route 2
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N-(2-hydroxyethyl)-4H-pyrazole-3-carboxamide

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